Malonylgénistine

Vue d'ensemble

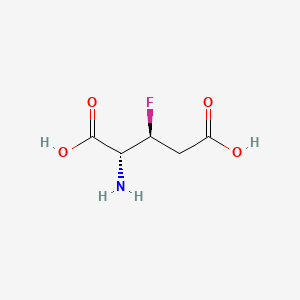

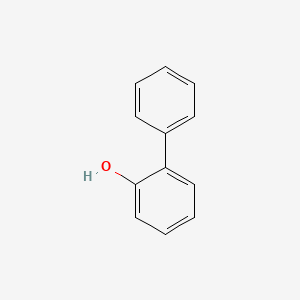

Description

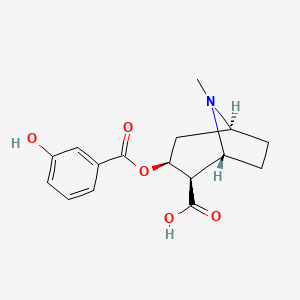

6''-O-Malonylgenistin is a glycosyloxyisoflavone, specifically a derivative of genistin, in which the hydroxy hydrogen at position 6’’ has been replaced by a malonyl group . It is a plant metabolite predominantly found in soybeans and other legumes . This compound is part of the isoflavonoid family, which plays a crucial role in plant defense mechanisms and offers various health benefits to humans .

Applications De Recherche Scientifique

6''-O-Malonylgenistin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Malonylgenistin is an isoflavone derivative . Isoflavones are known to bind to estrogen receptors and modulate their activity in animals, including humans . .

Mode of Action

It is known that isoflavones, including Malonylgenistin, are integral to plant interactions with their environment, functioning against a variety of pests and plant pathogens, and as signaling molecules in symbiosis with nitrogen-fixing bacteria . In soybean, Malonylgenistin is involved in nodulation by modifying the synthesis and secretion of isoflavones .

Biochemical Pathways

Malonylgenistin is a glycosyloxyisoflavone that is genistin in which the hydroxy hydrogen at position 6’’ has been replaced by a malonyl group . It is synthesized by the phenylpropanoid pathway, which is common for isoflavones . The biosynthetic pathway starts with the recruitment of phenylalanine and enters its first committed branch step with the conversion of flavanone to isoflavone .

Pharmacokinetics

It is known that malonylated isoflavones are the major forms of isoflavonoids in soybean plants . A study on the enterohepatic circulation and pharmacokinetics of genistin, a related compound, suggests that genistin mainly undergoes phase II biotransformation of methylation, glucosylation, glucuronidation, sulfonation, and acetylation in rats .

Result of Action

It has been suggested that malonylgenistin may modulate the differentiation of bone marrow stromal cells, causing a lineage shift toward the osteoblast and away from the adipocytes . It could also inhibit the adipocytic transdifferentiation of osteoblasts . In soybean, overexpression of Malonylgenistin resulted in more nodules than control .

Action Environment

Environmental factors, including drought, light conditions, fertilization, temperature, and CO2 levels, and genetic factors, such as specific pathway gene members, transcription factors coordinating expression, and conjugating enzymes, have all been shown to have an effect on isoflavonoid content . These factors may influence the action, efficacy, and stability of Malonylgenistin.

Analyse Biochimique

Biochemical Properties

Malonylgenistin is a substrate for the isoflavone glucoside malonyltransferase enzymes GmIMaT1 and GmIMaT3 . These enzymes use malonyl-CoA and several isoflavone 7-O-glucosides as substrates . The Km values of GmIMaT1 for glycitin, genistin, and daidzin were 13.11, 23.04, and 36.28 μM, respectively, while these of GmIMaT3 were 12.94, 26.67, and 30.12 μM, respectively .

Molecular Mechanism

The molecular mechanism of Malonylgenistin involves its interaction with the isoflavone glucoside malonyltransferase enzymes GmIMaT1 and GmIMaT3 . These enzymes use malonyl-CoA and several isoflavone 7-O-glucosides as substrates .

Metabolic Pathways

Malonylgenistin is involved in the isoflavone glucoside malonyltransferase pathway . It interacts with the enzymes GmIMaT1 and GmIMaT3 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6''-O-Malonylgenistin can be synthesized through enzymatic reactions involving isoflavone malonyltransferases. These enzymes use malonyl-CoA and isoflavone glucosides as substrates . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure enzyme activity.

Industrial Production Methods

In industrial settings, malonylgenistin is often extracted from soybeans using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques . These methods allow for the efficient separation and identification of malonylgenistin from other isoflavones present in soybeans.

Analyse Des Réactions Chimiques

Types of Reactions

6''-O-Malonylgenistin undergoes various chemical reactions, including:

Hydrolysis: Breaking down into genistin and malonic acid.

Oxidation: Conversion into different oxidative states.

Reduction: Reduction of the malonyl group.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to facilitate the desired reactions .

Major Products

The major products formed from these reactions include genistin, malonic acid, and various oxidative derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Malonyldaidzin: Another malonylated isoflavone found in soybeans.

Malonylglycitin: Similar in structure and function to malonylgenistin.

Uniqueness

6''-O-Malonylgenistin is unique due to its specific malonylation at the 6’’ position, which distinguishes it from other malonylated isoflavones. This unique structure contributes to its distinct biological activities and health benefits .

Propriétés

IUPAC Name |

3-oxo-3-[[3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)13-8-34-15-6-12(5-14(26)19(15)20(13)30)36-24-23(33)22(32)21(31)16(37-24)9-35-18(29)7-17(27)28/h1-6,8,16,21-26,31-33H,7,9H2,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAUJUKWSKMNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51011-05-3 | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)